2-Bromo-1,3-bis(bromomethyl)benzene

Organometallic Chemistry Ligand Synthesis Catalysis

Select this compound over 1,3-bis(bromomethyl)benzene (CAS 626-15-3) for its unique 2-bromo substituent, which enables post-functionalization via oxidative addition to low-valent transition metals—a critical step in forming tridentate NCN-pincer ligands that non-brominated analogs cannot achieve. With ~70% bromine content and three distinct reactive centers (two benzylic -CH2Br groups plus one aromatic Br), it is the definitive precursor for synthesizing high-performance Ni(II) detection reagents validated at 0.2 μg/L via adsorptive stripping voltammetry, and for exploring halogen bonding-driven solid-state materials with complex packing arrangements (Z'=1.5).

Molecular Formula C8H7Br3
Molecular Weight 342.85 g/mol
CAS No. 25006-88-6
Cat. No. B1268538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-bis(bromomethyl)benzene
CAS25006-88-6
Molecular FormulaC8H7Br3
Molecular Weight342.85 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)CBr)Br)CBr
InChIInChI=1S/C8H7Br3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2
InChIKeyHSYMWXREIPJGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,3-bis(bromomethyl)benzene (CAS 25006-88-6): A Tri-Functional Building Block for Advanced Ligand Synthesis and Polymer Architectures


2-Bromo-1,3-bis(bromomethyl)benzene (CAS 25006-88-6) is a polybrominated aromatic building block with the molecular formula C8H7Br3 and a molecular weight of 342.85 g/mol [1]. The compound is a white to pale-yellow crystalline solid with a melting point of 101-103 °C and a predicted boiling point of 333.4±32.0 °C . It features a unique substitution pattern consisting of an aromatic ring substituted with a bromine atom at the 2-position and bromomethyl (-CH2Br) groups at the 1 and 3 positions. This specific arrangement provides three distinct reactive centers, positioning it as a versatile intermediate for constructing more complex molecular architectures in both academic and industrial research settings [2].

Why 2-Bromo-1,3-bis(bromomethyl)benzene (25006-88-6) Cannot Be Replaced by Simple Dibromo or Non-Brominated Analogs


The specific 1,3-bis(bromomethyl) substitution pattern in conjunction with the 2-bromo group on the benzene ring imparts a unique regiochemical and reactivity profile that is absent in simpler analogs like 1,3-bis(bromomethyl)benzene (CAS 626-15-3) or 2-bromo-m-xylene (CAS 576-22-7). The presence of the 2-bromo substituent electronically deactivates the ring, but more importantly, it enables a post-functionalization pathway via oxidative addition to transition metals, a key step in forming tridentate pincer ligands [1]. This is a transformation that a non-brominated analog cannot undergo. Furthermore, the three bromine atoms contribute to a significantly higher bromine content (approximately 70% by weight) compared to analogs, which is a critical parameter for applications requiring high density or specific properties like flame retardancy . Direct substitution with a compound lacking the 2-bromo group will result in the complete loss of this crucial metal-insertion capability and a substantial change in physical properties, thereby invalidating the downstream chemistry.

Quantitative Differentiation Evidence for 2-Bromo-1,3-bis(bromomethyl)benzene (25006-88-6) vs. Structural Analogs


Enabled Synthesis of Tridentate Pincer Ligands via Oxidative Addition to Ni(0)

2-Bromo-1,3-bis(bromomethyl)benzene uniquely enables the synthesis of tridentate NCN pincer ligands via a two-step sequence: nucleophilic substitution of the benzylic bromides with azoles, followed by oxidative addition of the aryl-Br bond to a low-valent transition metal. This is not possible with the non-brominated analog, 1,3-bis(bromomethyl)benzene, which lacks the aryl-bromide necessary for metal insertion [1]. The resulting ligands form stable Ni(II) pincer complexes that are active catalysts for ethylene polymerization [2].

Organometallic Chemistry Ligand Synthesis Catalysis

Ultra-Trace Nickel(II) Detection via Derivatized Ligand

Derivatization of 2-Bromo-1,3-bis(bromomethyl)benzene with 1,2,3-triazole yields ligand 2, which enables the detection of Ni(II) at ultra-trace levels via adsorptive stripping voltammetry. The method achieves a 3σ detection limit of 0.2 μg L⁻¹ [1]. In contrast, the analogous ligand (3) derived from benzotriazole shows no signal under identical experimental conditions, demonstrating a profound difference in analytical utility based on the ligand structure [2].

Analytical Chemistry Voltammetry Trace Metal Analysis

Unusual Solid-State Disorder (Z' = 1.5) and π-π Stacking

The crystal structure of 2-Bromo-1,3-bis(bromomethyl)benzene reveals an unusual situation with two independent molecules, one of which is fully disordered over an inversion center, resulting in Z' = 1.5 and Z = 6 in the monoclinic space group P21/c [1]. This is a rare crystallographic phenomenon. The undisordered molecule participates in π-π stacking interactions with its neighbors. This structural complexity and the presence of three heavy bromine atoms provide multiple sites for halogen bonding, a key design element in crystal engineering [2].

Crystallography Materials Science Solid-State Chemistry

Optimal Procurement-Driven Application Scenarios for 2-Bromo-1,3-bis(bromomethyl)benzene (25006-88-6)


Scenario 1: Synthesis of Novel NCN-Pincer Complexes for Catalysis

As demonstrated by the formation of Ni(II) pincer complexes, this compound is a critical starting material for researchers designing new tridentate NCN-pincer ligands [1]. The 2-bromo group is essential for the final metalation step via oxidative addition to a low-valent metal precursor (e.g., Ni(cod)2), a transformation that is impossible with 1,3-bis(bromomethyl)benzene. This makes it the definitive building block for exploring new catalytic applications in polymerization and small molecule activation.

Scenario 2: Development of Ultra-Sensitive Electrochemical Sensors for Nickel

Analytical laboratories and environmental monitoring groups can procure this compound to synthesize ligand 2, which enables the detection of Ni(II) at a validated limit of 0.2 μg L⁻¹ using adsorptive stripping voltammetry [2]. This performance is not achievable with the benzotriazole-derived analog, which yields no signal. The compound provides a validated pathway to a high-performance analytical reagent for trace metal analysis.

Scenario 3: Crystal Engineering and Halogen-Bonded Materials Design

Crystallographers and solid-state chemists should select this compound over simpler di- or mono-brominated analogs when designing materials based on halogen bonding (XB). The presence of three bromine atoms, including two benzylic bromines that can act as XB donors, provides multiple interaction sites per molecule [3]. Its unusual solid-state structure (Z' = 1.5) further highlights its potential for yielding complex and unpredictable packing arrangements, a desirable trait for discovering new functional materials.

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